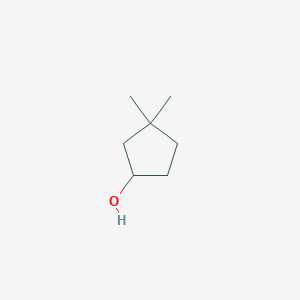![molecular formula C21H13F6NOS B2622369 3-(trifluoromethyl)-N-[4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]benzamide CAS No. 339104-72-2](/img/structure/B2622369.png)
3-(trifluoromethyl)-N-[4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(trifluoromethyl)-N-[4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]benzamide is a complex organic compound characterized by the presence of trifluoromethyl groups and a benzamide core. The trifluoromethyl group is known for its significant electronegativity and its ability to influence the chemical and physical properties of the compounds it is part of
准备方法
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethylation of aromatic compounds using reagents such as trifluoromethyl iodide (CF3I) and copper catalysts . The reaction conditions often require the presence of a base and a suitable solvent, such as dimethyl sulfoxide (DMSO), to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain the desired purity of the final product.
化学反应分析
Types of Reactions
3-(trifluoromethyl)-N-[4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups or the benzamide core, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
3-(trifluoromethyl)-N-[4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]benzamide has several scientific research applications:
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
作用机制
The mechanism by which 3-(trifluoromethyl)-N-[4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]benzamide exerts its effects is largely dependent on its interaction with molecular targets. The trifluoromethyl groups can enhance the compound’s ability to interact with hydrophobic pockets in proteins, thereby influencing enzyme activity and receptor binding . The benzamide core can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s biological activity.
相似化合物的比较
Similar Compounds
Trifluoromethylbenzene: A simpler compound with a single trifluoromethyl group attached to a benzene ring.
Trifluoromethylphenylsulfide: Contains a trifluoromethyl group and a phenylsulfide moiety, similar to the sulfanylphenyl group in the target compound.
Trifluoromethylbenzamide: Similar to the target compound but lacks the additional trifluoromethyl and sulfanylphenyl groups.
Uniqueness
3-(trifluoromethyl)-N-[4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]benzamide is unique due to the combination of multiple trifluoromethyl groups and the presence of both benzamide and sulfanylphenyl moieties. This structural complexity imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .
属性
IUPAC Name |
3-(trifluoromethyl)-N-[4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F6NOS/c22-20(23,24)14-4-1-3-13(11-14)19(29)28-16-7-9-17(10-8-16)30-18-6-2-5-15(12-18)21(25,26)27/h1-12H,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFQVJLLXGIYMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)SC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F6NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
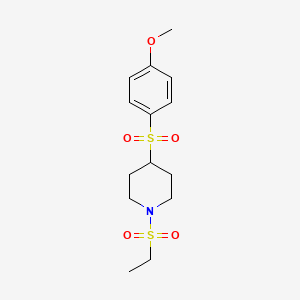
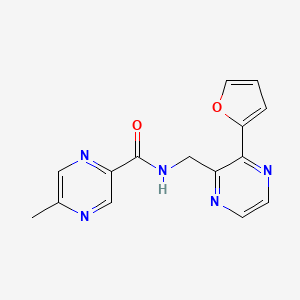
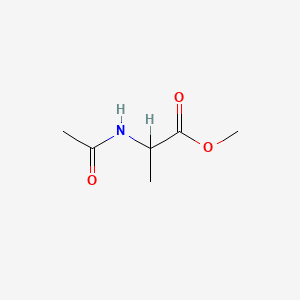
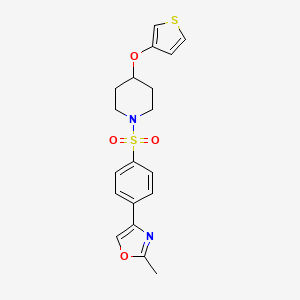
![N-(3-chloro-4-fluorophenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2622293.png)
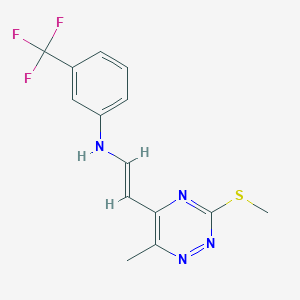
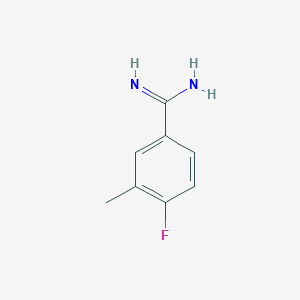
![[1-(Cyclopropylmethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2622299.png)
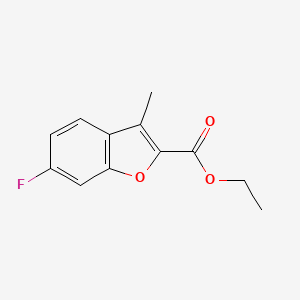
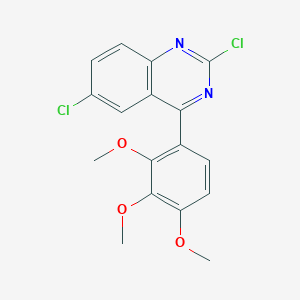
![6-chloro-N-[2-(cyclopropylcarbamoyl)-4-methoxyphenyl]pyridine-3-carboxamide](/img/structure/B2622305.png)
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2622306.png)
![2-chloro-6-fluoro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2622307.png)
